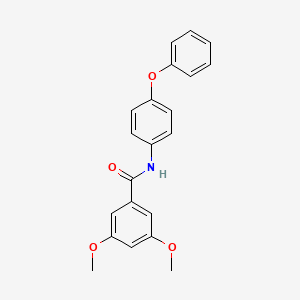
N-ethyl-N',N'-dimethyl-N-(1-methyl-4-piperidinyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N',N'-dimethyl-N-(1-methyl-4-piperidinyl)-1,2-ethanediamine, also known as 'EDDP', is a synthetic compound that belongs to the class of piperidine derivatives. EDDP has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The exact mechanism of action of EDDP is not fully understood. However, it is believed that EDDP acts as a central nervous system depressant by binding to the mu-opioid receptors in the brain. This binding leads to the activation of the reward pathway, which results in the release of dopamine, a neurotransmitter that is associated with pleasure and reward.
Biochemical and Physiological Effects:
EDDP has several biochemical and physiological effects. It has been shown to cause respiratory depression, which can lead to respiratory failure and death in high doses. EDDP can also cause sedation, dizziness, and confusion. Additionally, EDDP can cause constipation, nausea, and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
EDDP has several advantages and limitations for lab experiments. One of the primary advantages of EDDP is its stability in biological samples. EDDP has a longer half-life than methadone, which makes it a more reliable biomarker for detecting methadone use. Additionally, EDDP is relatively easy to synthesize, which makes it readily available for research purposes.
However, EDDP has several limitations for lab experiments. One of the primary limitations is its potential for abuse. EDDP is a central nervous system depressant and can cause sedation and respiratory depression. Researchers must take precautions to ensure that EDDP is not used for non-scientific purposes. Additionally, EDDP is not widely available, which can make it difficult for researchers to obtain.
Orientations Futures
For EDDP research include the development of new analytical methods for the detection of EDDP and the development of new treatment options for opioid addiction.
Méthodes De Synthèse
EDDP is a synthetic compound that can be produced by reacting 1-methyl-4-piperidone with ethylenediamine and dimethylamine. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as ethanol. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure EDDP.
Applications De Recherche Scientifique
EDDP has been extensively studied for its potential use in various scientific research applications. One of the primary research areas where EDDP is used is in the field of forensic toxicology. EDDP is a metabolite of methadone, a synthetic opioid that is commonly used for pain management and opioid addiction treatment. The detection of EDDP in biological samples, such as blood or urine, can indicate the use of methadone.
EDDP has also been studied for its potential use as a biomarker for drug abuse. EDDP has a longer half-life than methadone, which makes it a more reliable biomarker for detecting methadone use. Additionally, EDDP has been studied for its potential use in the treatment of opioid addiction.
Propriétés
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-5-15(11-10-13(2)3)12-6-8-14(4)9-7-12/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXDFGKDUSNXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-ethyl-N,N-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)



![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5728257.png)

